molecular formula C16H11ClFNO2S B3336569 4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride CAS No. 31241-73-3

4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride

Cat. No.: B3336569
CAS No.: 31241-73-3
M. Wt: 335.8 g/mol
InChI Key: GXCWVCJZVJZNCM-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride is a chemical compound of significant interest in research and development, particularly in the fields of medicinal and agrochemical science. As a fluorinated sulfonamide derivative, it belongs to a class of molecules known for their distinct physical, chemical, and biological characteristics, which are driven by the strategic incorporation of fluorine and sulfur functional groups . The quinoline core, substituted with chlorophenyl and sulfonyl fluoride groups, makes it a valuable synthetic intermediate or potential pharmacophore. Researchers utilize this and similar compounds to discover new chemical entities with targeted activity, as fluorinated sulphonamide molecules have shown a strong potential for inhibiting various disease pathways and have applications in crop protection . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

4-chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO2S/c1-10-2-4-11(5-3-10)16-9-14(17)13-8-12(22(18,20)21)6-7-15(13)19-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCWVCJZVJZNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303463
Record name 4-chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride
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Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31241-73-3
Record name NSC158419
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Record name 4-chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride
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Record name 4-Chloro-2-(p-tolyl)-6-quinolinesulfonyl fluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and 4-methylphenyl groups. The final step involves the sulfonylation reaction to introduce the sulfonyl fluoride group.

    Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The chloro and 4-methylphenyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while the 4-methylphenyl group can be introduced using Friedel-Crafts alkylation.

    Sulfonylation: The final step involves the sulfonylation of the quinoline derivative using sulfonyl chloride in the presence of a base such as pyridine to yield the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride ion is replaced by other nucleophiles such as amines or alcohols.

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a quinoline N-oxide.

Scientific Research Applications

Overview

4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride is a synthetic compound notable for its diverse applications in scientific research, particularly in medicinal chemistry and chemical biology. Its unique structural features, including a quinoline core and a sulfonyl fluoride group, enhance its reactivity and make it a valuable intermediate in various chemical reactions.

Medicinal Chemistry

This compound serves as a critical building block for synthesizing pharmacologically active molecules. Its ability to undergo nucleophilic substitution allows for the creation of various sulfonamide derivatives, which have been explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.

Chemical Biology

In chemical biology, this compound is utilized to study interactions between small molecules and biological macromolecules. It aids in elucidating the mechanisms of action of various enzymes by binding to their active sites, thereby blocking their catalytic functions. This property is crucial for understanding cellular mechanisms and developing new therapeutic agents .

Biological Studies

The compound has been investigated for its effects on cellular processes and molecular targets. Studies have shown that it can inhibit specific enzymes, leading to potential applications in cancer treatment and other therapeutic areas. For instance, it has been linked to the inhibition of key proteins involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This makes it a potential inhibitor of enzymes such as serine proteases and sulfatases. The quinoline core can also interact with DNA and other biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key differences between 4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride and its analogs:

Compound Name Molecular Formula Substituents (Position 2) Molecular Weight (g/mol) Key Properties/Applications References
4-Chloro-2-phenylquinoline-6-sulfonyl fluoride C₁₅H₉ClFNO₂S Phenyl 333.75 Lower lipophilicity (logP ~3.2); used in organic synthesis
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-quinoline-6-sulfonyl fluoride C₁₈H₁₅ClFNO₄S 4-Ethoxy-3-methoxyphenyl 420.83 Enhanced solubility due to polar O-alkyl groups; potential CNS drug candidate
4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride C₁₉H₁₈ClFN₂O₄S₂ 4-(Diethylsulfamoyl)phenyl 473.94 High metabolic stability; sulfonamide group enables hydrogen bonding
4-Chloro-2-phenylquinoline C₁₅H₁₀ClN Phenyl 239.69 Low melting point (62–64°C); precursor for metal complexes
Key Observations:
  • Solubility : Polar substituents (e.g., ethoxy and methoxy in ’s compound) improve aqueous solubility but may reduce BBB penetration .
  • Reactivity : Sulfonyl fluoride groups exhibit higher electrophilicity than sulfonamides (), enabling selective covalent modifications in drug discovery .

Crystallographic and Structural Insights

  • Crystal Packing : Analogs with bulky substituents (e.g., diethylsulfamoyl in ) exhibit significant dihedral angles (~56°) between aromatic planes, reducing π-π stacking efficiency. Weak interactions like C–H⋯N and C–H⋯X dominate packing .
  • Software Tools : Structures of these compounds are often resolved using SHELXL for refinement and OLEX2 for visualization, ensuring high accuracy in bond-length determinations (e.g., C–S bond: ~1.76 Å in sulfonyl fluorides) .

Pharmacokinetic and Drug-Likeness Profiles

  • Sulfonyl fluorides are preferred over sulfonamides in prodrug design due to their controlled reactivity and reduced off-target effects .

Biological Activity

4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinoline family, characterized by a bicyclic aromatic structure that incorporates nitrogen. The presence of a sulfonyl fluoride group enhances its reactivity, making it a valuable intermediate for synthesizing various pharmacologically active molecules.

  • Molecular Formula : C16H14ClFNO2S
  • Molecular Weight : 335.78 g/mol
  • Structure : The compound features a chloro substituent at the 4-position and a methylphenyl group at the 2-position of the quinoline ring, along with a sulfonyl fluoride group at the 6-position.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various cellular processes, including:

  • Enzyme Inhibition : The compound has been shown to inhibit proteases and kinases, which are crucial for cell signaling and proliferation.
  • Cellular Effects : Its interaction with molecular targets can lead to apoptosis in cancer cells, making it a candidate for anticancer drug development.

Medicinal Chemistry

This compound is used as a building block in the synthesis of various bioactive compounds. Its derivatives have been explored for their pharmacological potential against several diseases, particularly cancer.

Case Studies

  • Anticancer Activity : Research has demonstrated that modifications of the quinoline structure can enhance potency against cancer cell lines. For instance, analogs of this compound have shown IC50 values in the low micromolar range, indicating significant cytotoxicity against leukemia and solid tumors .
  • Enzyme Targeting : Studies have indicated that this compound effectively inhibits certain kinases involved in cancer progression, thus providing a targeted approach to cancer therapy .

Data Table: Biological Activity Summary

Activity Description Reference
Enzyme InhibitionInhibits specific kinases and proteases
Anticancer PotencyIC50 values ranging from 0.3 µM to 7.5 µM in various studies
Mechanism of ActionBinds to active sites of enzymes, disrupting cellular processes
Synthesis ApplicationsUsed as an intermediate in synthesizing pharmacologically active compounds

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Structural modifications have been explored to improve potency and reduce toxicity, paving the way for potential clinical applications.

  • SAR Studies : Structure-activity relationship (SAR) studies indicate that substituents on the quinoline ring significantly affect biological activity. For example, variations in the position and type of substituents can lead to improved enzyme inhibition and cytotoxicity against cancer cells .
  • Combination Therapies : Preliminary studies suggest that this compound may exhibit synergistic effects when used in combination with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .

Q & A

Q. What are the key structural features of 4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride, and how are they validated experimentally?

The compound features a quinoline core substituted with a chlorine atom at position 4, a 4-methylphenyl group at position 2, and a sulfonyl fluoride group at position 6. Its molecular formula is C₁₅H₉ClFNO₂S (MW: 321.76 g/mol). Structural validation typically employs X-ray crystallography using software like SHELXL for refinement and OLEX2 for visualization and analysis . The sulfonyl fluoride group’s geometry and covalent bonding potential are critical for reactivity studies .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis involves:

  • Step 1 : Cyclization of substituted anilines with chloroacetyl chloride to form the quinoline backbone.
  • Step 2 : Suzuki-Miyaura coupling to introduce the 4-methylphenyl group at position 2 using Pd catalysts (e.g., PdCl₂(dcpf)) .
  • Step 3 : Sulfonation at position 6 followed by fluorination to install the sulfonyl fluoride moiety . Yields are optimized via temperature control (80–120°C) and solvent selection (e.g., 1,4-dioxane or DMF) .

Q. How is the sulfonyl fluoride group’s reactivity exploited in biochemical applications?

The sulfonyl fluoride group undergoes nucleophilic substitution with serine residues in enzymes, forming stable covalent adducts. This property is leveraged in activity-based protein profiling (ABPP) to identify enzyme targets in proteomics studies . Reaction conditions (pH 7–9, room temperature) and selectivity for specific nucleophiles (e.g., thiols vs. amines) are critical parameters .

Advanced Research Questions

Q. How can synthesis efficiency be improved using advanced techniques?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .
  • Continuous flow reactors : Enhances scalability and reduces side reactions via precise temperature/pressure control .
  • Solvent-free conditions : Minimizes environmental impact and simplifies purification .

Q. What analytical methods resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) arise from variations in:

  • Assay conditions (e.g., buffer pH, incubation time).
  • Purity : HPLC-MS (>95% purity required for reliable data) .
  • Target specificity : Use knockout cell lines or isothermal titration calorimetry (ITC) to confirm binding interactions .

Q. How does structural modification influence enzyme inhibition potency?

Comparative studies with analogs reveal:

ModificationImpact on ActivityReference
Replacement of Cl with CF₃↑ Hydrophobicity, ↑ binding affinity
Substitution of 4-methylphenyl with ethoxyphenylAlters steric hindrance, ↓ activity
Removal of sulfonyl fluorideEliminates covalent binding
SAR guidelines : Electron-withdrawing groups at position 6 enhance reactivity with nucleophiles .

Q. What strategies mitigate challenges in crystallographic refinement?

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve disordered sulfonyl groups .
  • Twinned crystals : Apply SHELXL’s TWIN command for refinement .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) to validate packing motifs .

Q. How is this compound utilized in covalent inhibitor design?

The sulfonyl fluoride acts as an electrophilic "warhead" targeting catalytic serine residues in enzymes like proteases or esterases. Key steps:

  • Kinetic studies : Measure kinact/KI to assess inhibition efficiency.
  • Mass spectrometry : Confirm covalent adduct formation .
  • Molecular docking : Predict binding modes using software like AutoDock Vina .

Methodological Notes

  • Safety : Classified as an irritant. Use PPE (gloves, goggles) and work in a fume hood .
  • Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) and characterization data (NMR, HRMS) in full .
  • Contradiction Analysis : Cross-validate biological activity with orthogonal assays (e.g., fluorescence polarization + SPR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(4-methylphenyl)quinoline-6-sulfonyl fluoride

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